molecular formula C10H20NO6P B13012185 Ethyl 2-(diethyl phosphono)-2-acetamidoacetate

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate

Cat. No.: B13012185
M. Wt: 281.24 g/mol
InChI Key: NGYQCNJIUGBWQX-UHFFFAOYSA-N
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Description

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both phosphonate and acetamido functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphonoacetate with acetamide in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rate and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphonic acids

    Reduction: Phosphine derivatives

    Substitution: Substituted acetamido derivatives

Scientific Research Applications

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(diethyl phosphono)-2-acetamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate moiety, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(diethoxyphosphoryl)propanoate
  • Triethyl phosphonoacetate
  • Diethyl phosphonoacetate

Uniqueness

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate stands out due to its dual functional groups, which confer unique reactivity and versatility. Unlike other similar compounds, it can participate in a broader range of chemical reactions and has more diverse applications in scientific research and industry .

Conclusion

This compound is a valuable compound with significant potential in various fields. Its unique chemical properties and reactivity make it a versatile reagent for synthetic chemistry, biological studies, and industrial applications. Continued research and development in this area are likely to uncover even more applications and enhance our understanding of its mechanisms of action.

Biological Activity

Ethyl 2-(diethyl phosphono)-2-acetamidoacetate is an organophosphorus compound that has been the subject of various studies due to its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphonate group, which contributes to its stability and reactivity. The compound can be synthesized through the Arbuzov reaction, where diethyl phosphite reacts with ethyl bromoacetate under controlled conditions. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis and medicinal applications.

The biological activity of this compound primarily arises from its ability to interact with enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to modulate enzyme activity and influence metabolic pathways. This interaction is particularly significant in the development of biochemical probes for drug discovery and therapeutic applications .

Enzyme Interaction

Research indicates that this compound can act as an inhibitor or activator of specific enzymes. Its ability to mimic phosphate groups positions it as a potential inhibitor for enzymes involved in metabolic processes. For example, studies have shown its efficacy in inhibiting carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems .

Case Studies

  • Inhibition of Carbonic Anhydrase : this compound has been evaluated for its binding affinity to carbonic anhydrase-IX (CA-IX), a target in cancer therapy. The compound demonstrated significant inhibitory effects, suggesting its potential as a molecular imaging probe for tumor detection .
  • Pharmaceutical Synthesis : The compound serves as an intermediate in synthesizing pharmaceuticals targeting various metabolic pathways. Its reactivity allows for the development of novel therapeutic agents that can selectively inhibit or activate specific biological targets .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStability
This compoundInhibitor of carbonic anhydrase; enzyme modulatorHigh
Triethyl phosphonoacetateLimited enzyme interaction; used mainly as a reagentModerate
Diethyl ethoxycarbonylmethylphosphonateBroad reactivity; less focused on biological targetsModerate

This compound stands out due to its acetamido group, enhancing specificity and reactivity compared to other organophosphorus compounds .

Properties

Molecular Formula

C10H20NO6P

Molecular Weight

281.24 g/mol

IUPAC Name

ethyl 2-acetamido-2-diethoxyphosphorylacetate

InChI

InChI=1S/C10H20NO6P/c1-5-15-10(13)9(11-8(4)12)18(14,16-6-2)17-7-3/h9H,5-7H2,1-4H3,(H,11,12)

InChI Key

NGYQCNJIUGBWQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)C)P(=O)(OCC)OCC

Origin of Product

United States

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